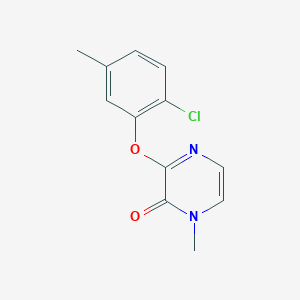

![molecular formula C17H18FN5S B6442336 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline CAS No. 2640964-18-5](/img/structure/B6442336.png)

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline, also known as 4FQ, is a novel synthetic compound derived from the combination of 4-piperidinyl-6-fluoroquinazoline and 5-ethyl-1,3,4-thiadiazol-2-yl (ETD). It is an important compound in the field of medicinal chemistry and has been studied extensively for its potential therapeutic applications. The compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.

科学研究应用

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial effects in various studies. In addition, this compound has been shown to possess a wide range of other biological activities, including anti-oxidant, anti-viral, and anti-fungal activities. Furthermore, this compound has been studied for its potential applications in drug delivery systems, as well as its ability to target specific cell types and organs.

作用机制

Target of Action

The primary target of this compound is Glutaminase-1 (GLS1) . GLS1 is an enzyme that is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .

Mode of Action

The compound acts as a selective inhibitor of GLS1 . It binds to the enzyme and inhibits its activity, thereby blocking the metabolic pathway of glutaminolysis .

Biochemical Pathways

The inhibition of GLS1 by the compound affects the glutaminolysis pathway . Glutaminolysis is a metabolic process where glutamine is converted into glutamate, which is then used in various cellular processes. By inhibiting GLS1, the compound disrupts this pathway, leading to a decrease in the production of glutamate .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of GLS1 and the subsequent disruption of the glutaminolysis pathway can lead to potent antitumor activity . The compound is known to play a significant role in senescent cell removal . It has been reported to inhibit pancreatic invasive ductal adenocarcinoma cell proliferation, and preferentially slow the growth of mutant isocitrate dehydrogenase 1 cells without inducing apoptosis .

实验室实验的优点和局限性

The use of 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is highly stable and has a long shelf life. Third, it has a wide range of biological activities and can be used to study a variety of biological processes.

However, there are also some limitations to the use of this compound in laboratory experiments. First, it is not water-soluble, which can limit its use in certain types of experiments. Second, it is not easily absorbed by the body, which can limit its use in drug delivery systems. Third, it is not always easy to control the concentration of this compound in experiments, which can affect the results.

未来方向

The potential applications of 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline are vast and diverse. Future research should focus on further exploring its therapeutic potential, as well as its potential applications in drug delivery systems. In addition, further research should focus on optimizing the synthesis of this compound and developing methods for controlling its concentration in laboratory experiments. Furthermore, further research should focus on exploring the potential of this compound to target specific cell types and organs. Finally, further research should focus on exploring the potential of this compound to interact with other compounds and molecules.

合成方法

The synthesis of 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline involves the combination of two different components: 4-piperidinyl-6-fluoroquinazoline and 5-ethyl-1,3,4-thiadiazol-2-yl (ETD). The synthesis process begins with the reaction of 4-piperidinyl-6-fluoroquinazoline and 5-ethyl-1,3,4-thiadiazol-2-yl (ETD) in a solvent such as dichloromethane. The reaction results in the formation of the desired product, this compound (this compound).

生化分析

Biochemical Properties

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with glutaminase-1 (GLS1), an enzyme involved in glutaminolysis, by inhibiting its activity This inhibition disrupts the conversion of glutamine to glutamate, affecting the downstream production of metabolites such as glutathione

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GLS1 by this compound leads to reduced glutaminolysis, which can result in decreased cell proliferation and increased apoptosis in cancer cells . Moreover, this compound may affect other cellular processes such as oxidative stress response and energy metabolism, contributing to its potential therapeutic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of GLS1, which is achieved by binding to the enzyme’s active site and preventing its catalytic activity . This inhibition disrupts the glutaminolysis pathway, leading to a decrease in the production of glutamate and other downstream metabolites. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of GLS1 activity and persistent effects on cellular metabolism and function. These findings suggest that this compound may have potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit GLS1 activity and reduce tumor growth in cancer models . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to glutaminolysis and oxidative stress response. By inhibiting GLS1, this compound disrupts the conversion of glutamine to glutamate, affecting the production of metabolites such as glutathione and reactive oxygen species

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to accumulate in tissues with high GLS1 expression, such as the liver and kidneys

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with GLS1 and other metabolic enzymes

属性

IUPAC Name |

2-ethyl-5-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5S/c1-2-15-21-22-17(24-15)11-5-7-23(8-6-11)16-13-9-12(18)3-4-14(13)19-10-20-16/h3-4,9-11H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAOTEGMLLFBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6442257.png)

![3-[methyl({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442265.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442291.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442296.png)

![5-fluoro-2-{3-[methyl({5-methylpyrazolo[1,5-a]pyrimidin-7-yl})amino]azetidin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442304.png)

![3-[methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442321.png)

![4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6442333.png)

![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B6442343.png)

![2-[3-({2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}(methyl)amino)azetidin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442352.png)

![6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442361.png)

![6-cyclopropyl-5-fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442363.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442368.png)

![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B6442374.png)